
1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-piperazine hydrochloride is a useful organic compound for research related to life sciences . It has affinity for the dopamine D3 receptor in the nanomolar range, which may be due to its piperazine structure . This drug is believed to work by blocking serotonin receptors in the brain and spinal cord .
Molecular Structure Analysis
The molecular formula of 1-(2-Chlorophenyl)-piperazine hydrochloride is C10H14Cl2N2 . Its molecular weight is 233.14 .科学的研究の応用
Pharmacological Insights and Receptor Interactions
Research has illuminated the pharmacological landscape of related piperazine derivatives, noting their interactions with neurotransmitter receptors, which could infer the applications of 1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine. For instance, studies on 1-(m-Chlorophenyl)piperazine, a structurally related compound, have demonstrated significant inhibitory effects on serotonin binding to rat brain receptors, suggesting serotonin receptor agonist properties (Fuller et al., 1981). Furthermore, 1-(m-Chlorophenyl)piperazine's interaction with multiple serotonergic receptors was explored, offering insights into its complex neuropsychopharmacological profile (Hamik & Peroutka, 1989).
Analytical and Forensic Applications
The development of analytical methods for detecting piperazine derivatives in forensic samples has significant implications for the scientific community. A study proposed a rapid and portable electrochemical method for detecting 1-(3-chlorophenyl)piperazine, showcasing the potential for similar applications in monitoring and identifying derivatives like this compound (Silva et al., 2021).
Synthetic and Chemical Development
The synthetic pathways to create piperazine derivatives, including this compound, are crucial for pharmaceutical intermediates and other applications. Research detailing the synthesis of related compounds provides a foundation for developing efficient, high-yield methods for producing such chemicals (Quan, 2006).
作用機序
Target of Action
The primary target of 1-(Chloroacetyl)-4-(2-chlorophenyl)piperazine is the 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, and other behaviors.
Mode of Action
This compound interacts with its target by binding to the 5-HT1A receptor with high affinity . It also antagonizes 5-HT2C receptors . This dual action can lead to changes in neurotransmission and neuronal activity, which may contribute to its antipsychotic effects.
Biochemical Pathways
The compound’s interaction with 5-HT1A and 5-HT2C receptors affects the serotonin pathway . By modulating this pathway, it can influence various downstream effects related to mood, anxiety, and cognition.
Result of Action
As a potent, selective, and orally active antipsychotic agent, this compound has been shown to produce a pharmacological profile similar to that of clozapine . The molecular and cellular effects of this compound’s action are likely to involve changes in neurotransmission and neuronal activity due to its interaction with 5-HT1A and 5-HT2C receptors .
特性
IUPAC Name |
2-chloro-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-7-5-15(6-8-16)11-4-2-1-3-10(11)14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCXEMSJCSMCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)
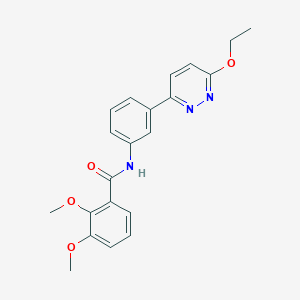
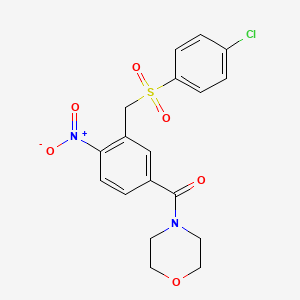
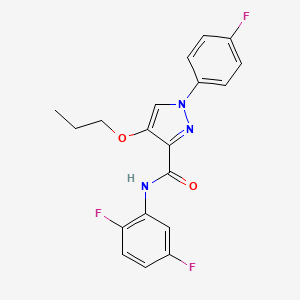
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
![N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)
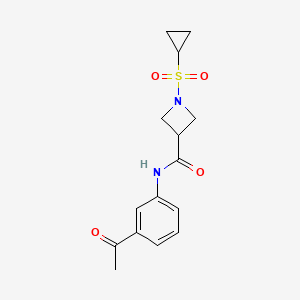
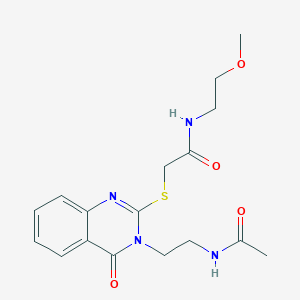
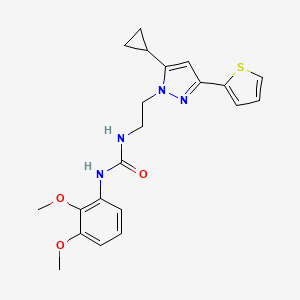

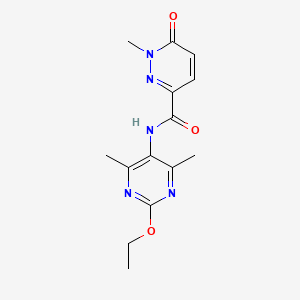
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)
![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)